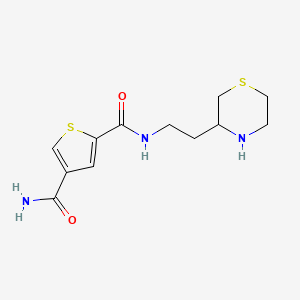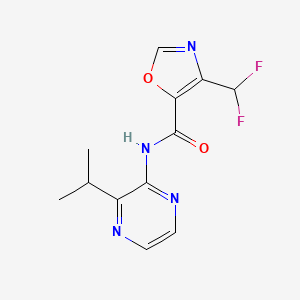![molecular formula C13H21N5O B7359929 N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (stimulator of interferon genes) that is found in immune cells. When N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide binds to STING, it triggers a cascade of events that leads to the production of interferons and other immune system molecules that can kill cancer cells. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to starve tumors of the nutrients they need to grow.
Biochemical and physiological effects:
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been shown to have a number of biochemical and physiological effects in addition to its anti-tumor activity. It has been shown to increase the production of cytokines and chemokines, which are immune system molecules that play a role in inflammation and immune cell recruitment. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has also been shown to induce fever and hypotension in animal models, which may be related to its immune system activation.
Advantages and Limitations for Lab Experiments
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied in preclinical models. However, there are also some limitations to its use in lab experiments. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been shown to be toxic to some normal cells, and its mechanism of action is not fully understood. Additionally, its anti-tumor activity has been shown to be variable depending on the type of cancer and the specific model used.
Future Directions
There are a number of future directions for research on N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide. One area of interest is the development of more potent and selective STING agonists that can activate the immune system more effectively. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide. Additionally, there is interest in studying the potential use of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide in other diseases, such as viral infections and autoimmune disorders. Finally, there is a need for further studies to better understand the mechanism of action of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide and its potential side effects in humans.
Synthesis Methods
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents, including 1-methylimidazole, 1,5-diazabicyclo[3.2.2]nonane, and cyanogen bromide. The synthesis of N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been extensively optimized, and various modifications to the synthesis process have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-16-8-11(15-10-16)7-14-13(19)12-9-17-3-2-4-18(12)6-5-17/h8,10,12H,2-7,9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVULKIHSQXTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CNC(=O)C2CN3CCCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)
![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)

![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)